molecular formula C7H5BrN2 B143151 3-Bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 74420-15-8

3-Bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B143151
CAS No.: 74420-15-8
M. Wt: 197.03 g/mol
InChI Key: VJDGIJDCXIEXPF-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with the molecular formula C7H5BrN2. It is a derivative of pyrrolo[2,3-b]pyridine, where a bromine atom is substituted at the third position of the pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-7-azaindole, also known as 3-Bromo-1H-pyrrolo[2,3-b]pyridine, is the Casein Kinase 1 family (CK1) . CK1 is a group of ubiquitous serine/threonine kinases that play critical roles in various biological processes, including the regulation of circadian rhythms .

Mode of Action

3-Bromo-7-azaindole interacts with its target, CK1, by binding to the ATP-binding pocket of the kinase . This interaction inhibits the activity of CK1, leading to changes in the phosphorylation status of its downstream targets .

Biochemical Pathways

The inhibition of CK1 by 3-Bromo-7-azaindole affects the circadian clock pathway in Arabidopsis thaliana . Specifically, it leads to the accumulation of PRR5 and TOC1 proteins, which are transcriptional repressors of several clock-associated genes . This results in the decreased expression of these genes, thereby modulating the circadian rhythm .

Pharmacokinetics

Azaindoles, in general, have been recognized as privileged structures in biological process modulation and drug discovery programs . They can be finely tuned to modify Lipinski’s rule of five, solubility, pK A, lipophilicity, target binding, and ADME-tox properties .

Result of Action

The molecular effect of 3-Bromo-7-azaindole’s action is the inhibition of CK1 activity, leading to changes in the phosphorylation status of its downstream targets . At the cellular level, this results in the modulation of the circadian clock, specifically lengthening the circadian period of Arabidopsis thaliana .

Action Environment

It’s worth noting that the circadian clock, which 3-bromo-7-azaindole modulates, is a timekeeping system that remains relatively constant in spite of environmental fluctuations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

    Cross-Coupling Reactions: The bromine atom in this compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are useful for forming carbon-carbon bonds and are carried out using palladium catalysts and appropriate ligands.

    Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of pyridine derivatives.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used for cross-coupling reactions.

    Potassium Carbonate or Sodium Hydride: Used as bases in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine can yield 3-amino-1H-pyrrolo[2,3-b]pyridine, while a Suzuki coupling with a boronic acid can produce a biaryl derivative.

Scientific Research Applications

3-Bromo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various biologically active compounds, including kinase inhibitors and anti-cancer agents.

    Chemical Biology: The compound is employed in the development of chemical probes to study biological pathways and molecular targets.

    Material Science:

    Pharmaceutical Industry: The compound is used in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

    3-Iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure with an iodine atom instead of bromine.

    3-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure with a chlorine atom instead of bromine.

    1H-pyrrolo[2,3-b]pyridine: The parent compound without any halogen substitution.

Uniqueness: 3-Bromo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective functionalization. The bromine atom also enhances the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDGIJDCXIEXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420606
Record name 3-Bromo-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-15-8
Record name 3-Bromo-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-pyrrolo[2,3-b]pyridine
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Synthesis routes and methods I

Procedure details

To a solution of 1H-pyrrolo[2,3-b]pyridine (15.6 g, 132 mmol) in 400 mL tetrahydrofuran at −40° C. was added a suspension of N-bromosuccinimide in 120 mL tetrahydrofuran. The reaction mixture was warmed to room temperature and allowed to stir for 4 hours. The solid was filtered off. The reaction mixture was quenched with a sodium metabisulfite solution, and extracted with ethyl acetate. The combined organics were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was triturated with 1:1 hexane/ethyl acetate and filtered. The filtrate was concentrated and the trituration step was repeated three more times to afford the title compound, which was used without further purification. MS (DCI−) m/z 196.9 (M+H)+.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 7-azaindole (5 g, 42.2 mmol) in THF (400 mL) were added first the solid N-bromosuccinimide (8 g, 45.0 mmol) then 20 drops of conc. sulfuric acid at room temperature. While stirring some suspension was formed during 2 days. The mixture was diluted with saturated ammonium chloride solution and the two layers were separated. The aqueous layer was extracted with ethyl acetate (4×150 mL). The combined organic extracts were washed with brine solution and dried over anhydrous magnesium sulfate. Filtration of the drying agent and removal of the solvent under the vacuum gave the crude yellow solid. This solid was dissolved in ethyl acetate (˜100 mL) at hot condition and then stored in the refrigerator overnight. The solids were collected by filtration and washed with ethyl acetate. After drying in air, 6.2 g (75% yield) of 3-bromo-1H-pyrrolo[2,3-b]pyridine was isolated as an yellow solid: EI-HRMS m/e calcd for C7H5BrN2 (M+) 195.9636. found 195.9636.
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Synthesis routes and methods IV

Procedure details

7-Azaindole (2, 3.57 g, 30.2 mmol) was dissolved in tetrahydrofuran (240 mL) under an atmosphere of nitrogen. At −40° C., N-bromosuccinimide (5.38 g, 30.2 mmol) in tetrahydrofuran was added under an atmosphere of nitrogen. The reaction mixture was stirred for a few hours as it was gradually warmed to room temperature and the reaction was followed by TLC. The reaction was quenched with sodium thiosulfate pentahydrate (7.50 g, 30.2 mmol) in water (1M). Two layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water, brine, dried with anhydrous sodium sulfate, and evaporated to dryness. The crude material was purified by column chromatography (25-40% ethyl acetate in hexanes) to yield the desired product as a white solid, 3, (4.20 g, 21.3 mmol). MS(ESI) [M+H+]+=198.5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-1H-pyrrolo[2,3-b]pyridine
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Reactant of Route 6
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Customer
Q & A

Q1: Can 3-Bromo-7-azaindole be used as a building block for synthesizing other compounds?

A: Yes, 3-Bromo-7-azaindole serves as a versatile precursor in organic synthesis. One study demonstrated its utility in a palladium-catalyzed cross-coupling reaction with Reformatsky reagents. [] This reaction efficiently produces a variety of 2-(7-azaindolyl)carboxylic esters, which are valuable intermediates for synthesizing more complex molecules. [] This highlights the potential of 3-Bromo-7-azaindole in constructing diverse chemical libraries for drug discovery and materials science.

Q2: Has 3-Bromo-7-azaindole been investigated for biological activity?

A: Research has explored the use of 3-Bromo-7-azaindole as a ligand in platinum(II) oxalato complexes for potential antitumor applications. [] A study synthesized and characterized a complex using 3-Bromo-7-azaindole as a co-ligand and evaluated its in vitro antitumor activity against various cancer cell lines. [] While the specific interactions of the complex containing 3-Bromo-7-azaindole with its biological target remain to be fully elucidated, the study demonstrated moderate antitumor effects against several cancer cell lines, suggesting its potential for further investigation in this field. []

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